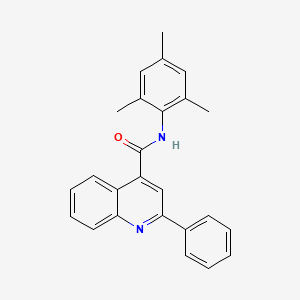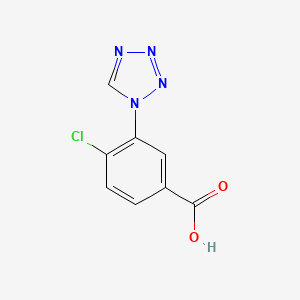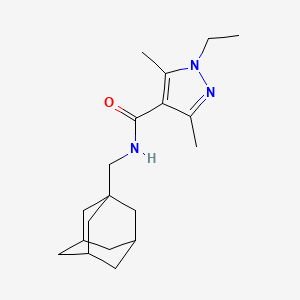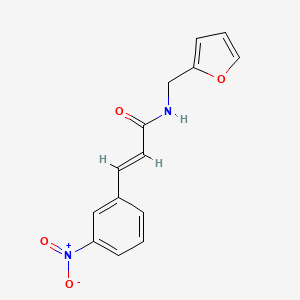![molecular formula C20H21NO3 B4700785 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone](/img/structure/B4700785.png)
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone
描述
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone, also known as MCC950, is a small molecule inhibitor that is widely used in scientific research. MCC950 is a potent inhibitor of NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is involved in the regulation of inflammatory responses, and its dysregulation has been linked to a number of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
作用机制
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone inhibits the activation of the NLRP3 inflammasome by binding to the NLRP3 protein. The NLRP3 protein is a sensor that detects various danger signals, such as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 protein recruits the adaptor protein ASC and the effector protein caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. This compound inhibits the recruitment of ASC to the NLRP3 protein, thereby preventing the activation of caspase-1 and the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the production of IL-1β and IL-18 in vitro and in vivo. This compound has also been shown to reduce the production of amyloid beta in vitro and in vivo. In addition, this compound has been shown to reduce the severity of experimental autoimmune encephalomyelitis in mice.
实验室实验的优点和局限性
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has several advantages for lab experiments. First, this compound is a potent inhibitor of NLRP3 inflammasome, which makes it an excellent tool for studying the role of NLRP3 inflammasome in various diseases. Second, this compound has been shown to have a low toxicity in vitro and in vivo, which makes it a safe tool for studying the role of NLRP3 inflammasome in various diseases. Third, this compound is commercially available, which makes it easily accessible for researchers.
However, there are also some limitations for lab experiments using this compound. First, this compound has a relatively short half-life, which means that it needs to be administered frequently to maintain its inhibitory effect on the NLRP3 inflammasome. Second, this compound has a relatively low solubility in water, which can make it difficult to work with in some experiments. Third, this compound has a relatively high cost, which can limit its use in some experiments.
未来方向
There are several future directions for the use of 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone in scientific research. First, this compound could be used to study the role of NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Second, this compound could be used to study the mechanism of action of other small molecule inhibitors of NLRP3 inflammasome. Third, this compound could be used to develop new therapeutics for diseases that are associated with dysregulation of NLRP3 inflammasome. Fourth, this compound could be used to develop new diagnostic tools for diseases that are associated with dysregulation of NLRP3 inflammasome.
科学研究应用
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been extensively used in scientific research to study the role of NLRP3 inflammasome in various diseases. For example, this compound has been shown to reduce the production of IL-1β and IL-18, which are pro-inflammatory cytokines that are produced by the NLRP3 inflammasome. This compound has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, this compound has been shown to reduce the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.
属性
IUPAC Name |
(2Z)-2-[[4-(3-methoxyphenoxy)anilino]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-18-6-4-7-19(13-18)24-17-11-9-16(10-12-17)21-14-15-5-2-3-8-20(15)22/h4,6-7,9-14,21H,2-3,5,8H2,1H3/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKSQYRRHWEQF-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)NC=C3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)N/C=C\3/CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B4700712.png)


![2-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4700729.png)
![methyl {8-[4-(dimethylamino)phenyl]-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B4700745.png)

![ethyl 2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4700763.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4700770.png)
![ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B4700775.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700797.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4700805.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4700809.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4700813.png)
